2-(3-cyclopentyl-1-propyn-1-yl)adenosine 2-(3-cyclopentyl-1-propyn-1-yl)adenosine
Brand Name: Vulcanchem
CAS No.: 141345-10-0
VCID: VC0125684
InChI: InChI=1S/C18H23N5O4/c19-16-13-17(22-12(21-16)7-3-6-10-4-1-2-5-10)23(9-20-13)18-15(26)14(25)11(8-24)27-18/h9-11,14-15,18,24-26H,1-2,4-6,8H2,(H2,19,21,22)/t11-,14-,15-,18-/m1/s1
SMILES: C1CCC(C1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
Molecular Formula: C18H23N5O4
Molecular Weight: 373.4 g/mol

2-(3-cyclopentyl-1-propyn-1-yl)adenosine

CAS No.: 141345-10-0

Main Products

VCID: VC0125684

Molecular Formula: C18H23N5O4

Molecular Weight: 373.4 g/mol

2-(3-cyclopentyl-1-propyn-1-yl)adenosine - 141345-10-0

CAS No. 141345-10-0
Product Name 2-(3-cyclopentyl-1-propyn-1-yl)adenosine
Molecular Formula C18H23N5O4
Molecular Weight 373.4 g/mol
IUPAC Name (2R,3R,4S,5R)-2-[6-amino-2-(3-cyclopentylprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C18H23N5O4/c19-16-13-17(22-12(21-16)7-3-6-10-4-1-2-5-10)23(9-20-13)18-15(26)14(25)11(8-24)27-18/h9-11,14-15,18,24-26H,1-2,4-6,8H2,(H2,19,21,22)/t11-,14-,15-,18-/m1/s1
Standard InChIKey ACTXLGWFGGOOKX-XKLVTHTNSA-N
Isomeric SMILES C1CCC(C1)CC#CC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N
SMILES C1CCC(C1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
Canonical SMILES C1CCC(C1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
Synonyms 2-(3-cyclopentyl-1-propyn-1-yl)adenosine
CPP-adenosine
PubChem Compound 132348
Last Modified Nov 11 2021
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